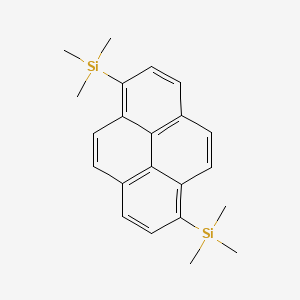![molecular formula C26H36O3 B12572759 4-Pentylphenyl 4-{[(2R)-octan-2-yl]oxy}benzoate CAS No. 188998-77-8](/img/structure/B12572759.png)
4-Pentylphenyl 4-{[(2R)-octan-2-yl]oxy}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pentylphenyl 4-{[(2R)-octan-2-yl]oxy}benzoate is an organic compound with the molecular formula C26H36O3 and a molecular weight of 396.56 g/mol . This compound is known for its unique structural properties, which include a pentylphenyl group and an octan-2-yloxybenzoate moiety. It is often used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of 4-Pentylphenyl 4-{[(2R)-octan-2-yl]oxy}benzoate typically involves the esterification of 4-pentylphenol with 4-{[(2R)-octan-2-yl]oxy}benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is stirred at room temperature for several hours until the desired product is formed. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
4-Pentylphenyl 4-{[(2R)-octan-2-yl]oxy}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Aplicaciones Científicas De Investigación
4-Pentylphenyl 4-{[(2R)-octan-2-yl]oxy}benzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mecanismo De Acción
The mechanism of action of 4-Pentylphenyl 4-{[(2R)-octan-2-yl]oxy}benzoate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparación Con Compuestos Similares
4-Pentylphenyl 4-{[(2R)-octan-2-yl]oxy}benzoate can be compared with similar compounds such as:
4-Pentylphenyl 4-(octyloxy)benzoate: This compound has a similar structure but with an octyloxy group instead of an octan-2-yloxy group.
4-Pentylphenyl 4-(decyloxy)benzoate: Another similar compound with a decyloxy group, which may exhibit different physical and chemical properties due to the longer alkyl chain.
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and resulting properties.
Propiedades
Número CAS |
188998-77-8 |
|---|---|
Fórmula molecular |
C26H36O3 |
Peso molecular |
396.6 g/mol |
Nombre IUPAC |
(4-pentylphenyl) 4-[(2R)-octan-2-yl]oxybenzoate |
InChI |
InChI=1S/C26H36O3/c1-4-6-8-10-11-21(3)28-24-19-15-23(16-20-24)26(27)29-25-17-13-22(14-18-25)12-9-7-5-2/h13-21H,4-12H2,1-3H3/t21-/m1/s1 |
Clave InChI |
HGGNQGYPVWIEQZ-OAQYLSRUSA-N |
SMILES isomérico |
CCCCCC[C@@H](C)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCCCC |
SMILES canónico |
CCCCCCC(C)OC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


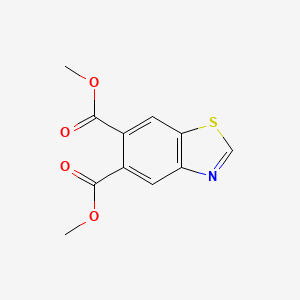
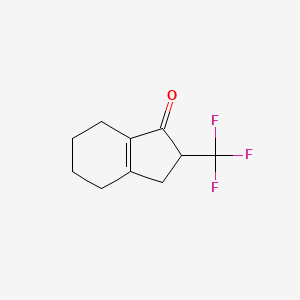
![2-[[4-(Diethylamino)phenyl]methylene]-N-(3-methylphenyl)hydrazinecarbothioamide](/img/structure/B12572684.png)
![Acetamide,N,N-bis(2-methoxyethyl)-2-(2H-1,2,4-triazino[5,6-B]indol-3-ylthio)-](/img/structure/B12572685.png)
![Acetamide,N,N-diethyl-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-](/img/structure/B12572692.png)
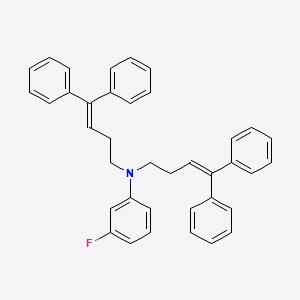
![10,16-dimethyl-12,14-dithiapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12572706.png)
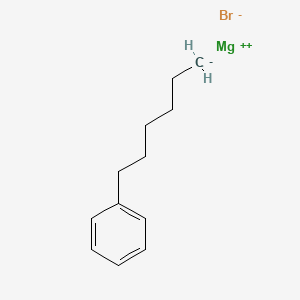
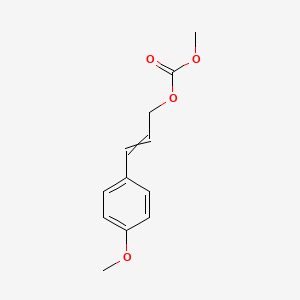
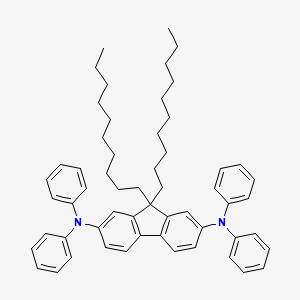
![Carbamic acid, [(dicyclohexylamino)sulfonyl]-, methyl ester](/img/structure/B12572750.png)
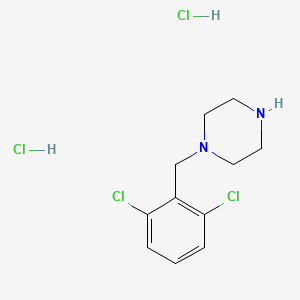
![2-Pyridinamine, 3-([1,1'-biphenyl]-3-ylmethoxy)-](/img/structure/B12572752.png)
